One of the primary applications of 1-Benzylquinolinium chloride is as a phase transfer catalyst. These catalysts facilitate reactions between immiscible liquids, such as water and organic solvents. 1-Benzylquinolinium chloride, in particular, has been shown to be effective in the sulfenylation of various β-keto sulfoxides, where it promotes the transfer of thiol anions from the aqueous phase to the organic phase, allowing the reaction to proceed efficiently. [Source: Sigma-Aldrich, "N-Benzylquininium chloride 95" ]
1-Benzylquinolinium chloride is an organic compound with the molecular formula C₁₆H₁₄NCl. It belongs to the class of quaternary ammonium compounds, characterized by a benzyl group attached to a quinolinium moiety. This compound is notable for its unique structure, which combines features of both benzyl and quinoline derivatives, giving it distinctive chemical and biological properties.
1-Benzylquinolinium chloride exhibits notable biological activities, including antimicrobial and antifungal properties. Research has demonstrated its effectiveness against various pathogens, making it a candidate for pharmaceutical applications. Its mechanism of action often involves disrupting microbial cell membranes or interfering with cellular processes .
The synthesis of 1-benzylquinolinium chloride typically involves the following methods:
1-Benzylquinolinium chloride has diverse applications across various fields:
Studies have indicated that 1-benzylquinolinium chloride interacts synergistically with other compounds, enhancing its biological efficacy. For instance, when combined with allicin, it has shown improved corrosion inhibition properties in acidic environments, suggesting potential applications in materials science as well as pharmacology .
Several compounds share structural or functional similarities with 1-benzylquinolinium chloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl chloride | C₇H₇Cl | A reactive alkyl halide used as a precursor in synthesis. |
| Quinolinium chloride | C₉H₈ClN | Lacks the benzyl group but retains similar biological activity. |
| N-benzylpyridinium chloride | C₁₁H₁₂ClN | Shares quaternary ammonium characteristics; used in similar applications. |
1-Benzylquinolinium chloride is unique due to its combination of a benzyl group with a quinolinium structure, which enhances its solubility and reactivity compared to other similar compounds. Its specific interactions and biological activities further distinguish it from related compounds, making it an interesting subject for ongoing research and application development.
The exploration of quaternary quinolinium compounds began in the mid-20th century, driven by industrial demands for corrosion inhibitors in acidic environments. Early work focused on synthesizing nitrogen-containing heterocycles, with quinoline derivatives emerging as promising candidates due to their electron-deficient aromatic systems and capacity for quaternization. The first systematic synthesis of 1-benzylquinolinium chloride (C₁₆H₁₄ClN) was reported in the 1960s via alkylation of quinoline with benzyl chloride, a method later refined using solvents like acetonitrile under reflux.
Key milestones include:
Early patents, such as EP0328319A1, highlighted the role of steric hindrance in partial quaternization (≤50% conversion) and anion-exchange capabilities. These foundational studies established 1-benzylquinolinium chloride as a versatile scaffold for functionalization.
Contemporary research focuses on three domains:
Recent advances employ olefin cross-metathesis and photocycloaddition to generate π-extended derivatives. For example, delocalized quinolinium-macrocyclic peptides synthesized via late-stage functionalization show enhanced mitochondrial targeting. A 2024 study demonstrated a "one-pot" method achieving 92% yield for benzyl quinolinium chloride derivatives (BQD) using paraformaldehyde and potassium iodide synergists.
1-Benzylquinolinium chloride derivatives exhibit exceptional corrosion inhibition efficiency (IE >98%) in 20 wt% HCl at 194°F, outperforming commercial inhibitors. Electrochemical impedance spectroscopy (EIS) data reveal charge-transfer resistance values exceeding 1,200 Ω·cm² for N80 steel protection.
Emerging studies highlight antimicrobial and anticancer potential. In vitro assays show MIC₅₀ values of 12.5 µg/mL against Staphylococcus aureus and Candida albicans. Cytotoxicity mechanisms involve ROS generation and caspase-3 activation in HepG2 cells.
These challenges underscore the need for collaborative innovation to unlock the full potential of 1-benzylquinolinium chloride in advanced materials and therapeutics.
The foundational method for synthesizing 1-benzylquinolinium chloride involves the quaternization of quinoline with benzyl chloride through the classical Menshutkin reaction mechanism [1] [4]. This reaction exploits the nucleophilic character of the quinoline nitrogen atom, which attacks the electrophilic carbon center of benzyl chloride in a bimolecular nucleophilic substitution reaction [34] [35]. The fundamental reaction proceeds according to the following stoichiometry: quinoline plus benzyl chloride yields 1-benzylquinolinium chloride with the molecular formula C₁₆H₁₄ClN and molecular weight of 255.75 g/mol [2].
The reaction typically involves heating quinoline with benzyl chloride in a 1:1 molar ratio under controlled conditions [4]. Standard reaction conditions include temperatures ranging from 60-90°C for 12-24 hours in suitable solvents such as acetonitrile, ethanol, or dichloromethane [9]. The reaction yield under optimized conditions ranges from 70-95%, with the product obtained as a pink-to-brown crystalline powder that exhibits high water solubility and maintains a pH of 6-7.5 in aqueous solution [9].
| Reaction Parameter | Optimized Value | Yield Range |
|---|---|---|
| Temperature | 60-90°C | 70-95% |
| Reaction Time | 12-24 hours | - |
| Molar Ratio (Quinoline:Benzyl Chloride) | 1:1 | - |
| Solvent | Acetonitrile/Ethanol | - |
Industrial synthesis modifications have demonstrated that the quaternization can be performed in thick-walled pressure bottles using ethanol as solvent, achieving 90-95% yield of benzylquinolinium chloride when heated at 90°C for 24 hours [4]. The reaction proceeds efficiently under these conditions due to the enhanced nucleophilicity of the quinoline nitrogen and the favorable leaving group properties of chloride in benzyl chloride [18] [34].
The mechanistic pathway for 1-benzylquinolinium chloride formation follows a classical bimolecular nucleophilic substitution mechanism characteristic of Menshutkin reactions [34] [35]. Detailed kinetic studies have revealed that the quaternization reaction exhibits first-order dependence on both quinoline and benzyl chloride concentrations, confirming the bimolecular nature of the rate-determining step [35]. The reaction mechanism proceeds through a highly polar transition state with significant charge separation, as evidenced by the strong dependence of reaction rate on solvent dielectric constant [35].
Mechanistic investigations have established that the reaction begins with nucleophilic attack by the lone pair electrons on the quinoline nitrogen atom at the benzyl carbon center of benzyl chloride [34] [36]. This attack occurs simultaneously with the departure of the chloride ion, forming a positively charged quaternary ammonium center [35]. The transition state exhibits considerable charge development, with the quinoline nitrogen bearing partial positive charge and the departing chloride bearing partial negative charge [35].
The activation energy for the quaternization reaction has been determined to be approximately 65-68 kJ/mol for various alkyl halides, indicating a sterically controlled rather than thermodynamically controlled process [18] [35]. The entropy of activation values are consistently negative, ranging from -50 to -80 J/mol·K, which confirms the formation of a highly ordered transition state with substantial charge separation [35]. These thermodynamic parameters support the proposed mechanism involving concerted bond formation and breaking through a polar transition state.
Solvent effects play a crucial role in the mechanistic pathway, with reaction rates increasing dramatically in solvents of higher dielectric constant [35]. The linear relationship between log k₂ and 1/D (where D is the dielectric constant) with a negative slope provides strong evidence for the existence of a highly charged transition state during reaction progress [35]. This solvent dependence confirms that the mechanism involves substantial charge development and stabilization of the polar transition state by protic or high-dielectric solvents.
Recent methodological advancements have introduced several innovative approaches to 1-benzylquinolinium chloride synthesis beyond the traditional thermal quaternization methods [5] [15]. One significant development involves copper-catalyzed synthesis routes that utilize in situ generation of quinolinium salts from quinoline precursors, diazo compounds, and alkenes under mild reaction conditions [15]. These copper-mediated processes demonstrate enhanced selectivity and reduced reaction times compared to conventional thermal methods.
Alternative synthetic approaches have emerged utilizing quinolinium zwitterionic intermediates in the presence of transition metal catalysts [5] [15]. These methodologies employ quinolinium tosylates as reactive intermediates, which undergo subsequent transformations to yield the desired chloride salts through anion exchange processes [5]. The copper-catalyzed dearomative cycloaddition reactions provide access to complex quinolinium derivatives with high regioselectivity and functional group tolerance.
Novel one-pot synthesis protocols have been developed that combine the initial quinoline quaternization with subsequent derivatization reactions [4]. These tandem processes involve initial formation of benzylquinolinium intermediates followed by oxidative transformations using sodium nitrite and other oxidizing agents to produce highly functionalized quinolinium derivatives [4]. The conversion ratios for these one-pot processes typically range from 50-60% based on starting quinoline and benzyl chloride equivalents.
Advanced synthetic methodologies have incorporated the use of alternative alkylating agents beyond benzyl chloride, including benzyl bromide and benzyl iodide, which demonstrate enhanced reactivity due to improved leaving group properties [25]. These halide variants enable quaternization reactions under milder conditions with reduced reaction times and improved yields. The relative reactivity order follows the expected halide leaving group ability: benzyl iodide > benzyl bromide > benzyl chloride.
Systematic optimization studies have identified key parameters that significantly influence the yield and purity of 1-benzylquinolinium chloride synthesis [4] [9]. Temperature optimization reveals an optimal range of 80-90°C, where reaction rates are maximized while minimizing side reactions and thermal decomposition [4] [9]. Below 60°C, reaction rates become prohibitively slow, while temperatures above 100°C lead to increased formation of byproducts and reduced selectivity.
Solvent selection plays a critical role in yield optimization, with polar aprotic solvents such as acetonitrile and dimethylformamide providing superior results compared to protic solvents [19] [35]. The dielectric constant of the reaction medium directly correlates with reaction rate, with optimal yields achieved in solvents having dielectric constants between 35-40 [35]. Ethanol, despite being protic, remains a practical choice for industrial applications due to its favorable environmental profile and ease of product isolation.
| Optimization Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80-90°C | 15-20% increase |
| Solvent Dielectric Constant | 35-40 | 10-15% increase |
| Reaction Time | 18-24 hours | Plateau reached |
| Substrate Purity | >99% | 5-10% increase |
Reaction time optimization studies demonstrate that yields plateau after 18-24 hours under standard conditions, with longer reaction times providing minimal additional benefit [4] [9]. However, under elevated pressure conditions using sealed reaction vessels, optimal yields can be achieved in 12-16 hours due to enhanced molecular collisions and improved heat transfer [4]. The use of thick-walled pressure bottles allows for more vigorous reaction conditions while maintaining safety margins.
Purification strategies significantly impact final product yield and purity, with recrystallization from methanol-acetone mixtures providing optimal results [4]. The crude reaction mixture typically contains 90-95% of the desired product, with purification steps increasing purity to >98% while maintaining overall yields above 85% [4]. Multiple recrystallization cycles can achieve pharmaceutical-grade purity but at the expense of overall yield recovery.
Environmental considerations have driven the development of greener synthetic approaches for 1-benzylquinolinium chloride production, focusing on solvent reduction, energy efficiency, and waste minimization [19] [20] [21]. Deep eutectic solvents based on choline chloride have emerged as promising green alternatives to conventional organic solvents for quaternization reactions [19]. These sustainable solvents, particularly choline chloride-glycerol and choline chloride-oxalic acid systems, demonstrate comparable reaction efficiency while offering biodegradability and reduced environmental impact.
Microwave-assisted synthesis represents a significant advancement in green chemistry approaches, reducing reaction times from 12-24 hours to 20-30 minutes while maintaining comparable yields [19] [22]. The microwave irradiation enhances molecular motion and collision frequency, leading to accelerated reaction kinetics without requiring elevated temperatures for extended periods [22]. This approach reduces energy consumption by approximately 80% compared to conventional heating methods while achieving yields of 85-95%.
Solvent-free synthesis protocols have been developed that eliminate the need for organic solvents entirely, conducting the quaternization reaction under neat conditions [20] [26]. These approaches typically require slightly elevated temperatures (100-120°C) but demonstrate excellent atom economy and eliminate solvent waste streams [20] [26]. The solvent-free methods achieve yields of 70-85% while significantly reducing the environmental footprint of the synthesis process.
| Green Chemistry Approach | Yield | Energy Reduction | Environmental Benefit |
|---|---|---|---|
| Deep Eutectic Solvents | 80-90% | 30% | Biodegradable medium |
| Microwave Assistance | 85-95% | 80% | Reduced reaction time |
| Solvent-Free Conditions | 70-85% | 50% | No solvent waste |
Continuous flow synthesis methodologies have been implemented to improve process efficiency and reduce waste generation [30]. These systems enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry, leading to improved reproducibility and yield consistency [30]. Flow chemistry approaches also facilitate real-time monitoring and optimization, reducing the formation of impurities and byproducts.
Catalyst recycling strategies have been developed for metal-catalyzed synthetic routes, enabling multiple reaction cycles with maintained catalytic activity [22]. Heterogeneous catalysts can be readily separated and reused up to five cycles without significant loss of catalytic efficiency, reducing the overall environmental impact of transition metal-mediated synthesis routes [22].
Industrial scale production of 1-benzylquinolinium chloride requires careful consideration of reactor design, heat transfer efficiency, and product isolation strategies to ensure economic viability and consistent quality [10] [28]. Large-scale synthesis typically employs continuous stirred-tank reactors with precise temperature control systems to maintain optimal reaction conditions across the entire reactor volume [28]. The industrial process design must accommodate the exothermic nature of the quaternization reaction while ensuring uniform mixing and heat distribution.
Reactor engineering considerations for industrial production include the selection of appropriate materials of construction to handle corrosive chloride-containing environments and elevated temperatures [10]. Stainless steel reactors with appropriate corrosion-resistant linings are typically employed to ensure long-term operational reliability [10]. The reactor design must also incorporate efficient agitation systems to ensure proper mixing of the heterogeneous reaction mixture, particularly during the initial stages when substrate solubility may be limited.
Scale-up optimization studies have demonstrated that maintaining consistent reagent quality and purity is critical for achieving reproducible yields at industrial scale [28]. Raw material specifications typically require quinoline purity of >99% and benzyl chloride purity of >98% to achieve optimal conversion rates and minimize the formation of colored impurities [28]. The industrial process incorporates continuous monitoring of key reaction parameters including temperature, pressure, and conductivity to ensure consistent product quality.
Heat management strategies for large-scale production involve the implementation of efficient cooling systems to control the exothermic quaternization reaction [10]. Industrial reactors typically employ jacketed cooling systems with recirculating coolant to maintain precise temperature control throughout the reaction cycle [10]. The heat removal capacity must be designed to handle the maximum heat generation rate while preventing local hot spots that could lead to product degradation or unwanted side reactions.
Product isolation and purification at industrial scale typically involves crystallization-based separation techniques that can handle large volumes efficiently [4] [28]. The industrial process design incorporates filtration systems capable of handling the crystalline product while maintaining high recovery rates [4]. Continuous crystallization systems may be employed to improve process efficiency and reduce batch-to-batch variability in crystal size and purity.
The molecular conformation of 1-Benzylquinolinium chloride has been extensively investigated through both experimental and theoretical approaches, revealing critical insights into its electronic structure and spatial arrangement. The compound adopts a characteristic quaternary ammonium salt structure with the molecular formula C₁₆H₁₄ClN and a molecular weight of 255.75 g/mol [1].
Geometric Structure Analysis
The core quinoline ring system maintains a planar configuration with minimal deviation from planarity (0.15 Å), which is essential for maintaining the aromatic character and electronic delocalization [2]. The benzyl substituent attached to the nitrogen atom exhibits a specific orientation that influences both the electronic distribution and the overall molecular stability. Bond length analysis reveals typical aromatic C-C distances ranging from 1.35 to 1.45 Å, consistent with the expected values for quinoline derivatives [2].
Electronic Distribution Characteristics
The electronic distribution in 1-Benzylquinolinium chloride is dominated by the positively charged nitrogen center, which bears a formal charge of +0.68 as determined by Mulliken population analysis [3]. This positive charge is stabilized through extensive π-electron delocalization across the quinoline ring system, creating a resonance-stabilized cation. The chloride counterion maintains electrostatic balance and contributes to the overall stability of the ionic structure.
The compound exhibits significant electronic polarization, with the quinoline ring system serving as the primary electron-withdrawing component while the benzyl group provides electron-donating character. This electronic asymmetry results in a dipole moment of 0.805 Debye in the gas phase, which decreases to 0.426 Debye in aqueous solution due to solvation effects [3].
Conformational Flexibility
Despite the presence of rotatable bonds (3 rotatable bonds according to structural analysis), the compound exhibits limited conformational flexibility due to the planar nature of the quinoline ring and the steric constraints imposed by the benzyl substituent [1]. The barrier to rotation around the N-benzyl bond is calculated to be 25.4 kJ/mol, indicating moderate restriction to free rotation and suggesting a preferred conformational state [3].
Comprehensive computational investigations of 1-Benzylquinolinium chloride have been conducted using density functional theory (DFT) methods, providing detailed insights into the electronic structure and molecular properties. The computational studies employed the B3LYP functional with DNP-3.5 basis set within the generalized gradient approximation (GGA) framework [3].
Quantum Chemical Calculations
The computational analysis reveals distinct electronic properties across different molecular environments. In the gas phase, the compound exhibits a highest occupied molecular orbital (HOMO) energy of -4.077 eV and a lowest unoccupied molecular orbital (LUMO) energy of -1.066 eV, resulting in an energy gap of 3.011 eV [3]. This substantial energy gap indicates significant electronic stability and moderate reactivity.
The aqueous phase calculations show modified electronic parameters with HOMO and LUMO energies of -4.312 eV and -1.471 eV, respectively, yielding a reduced energy gap of 2.840 eV [3]. This reduction in energy gap upon solvation suggests enhanced reactivity in aqueous environments, which is consistent with the compound's applications in various chemical processes.
Molecular Orbital Analysis
The frontier molecular orbitals exhibit characteristic patterns typical of quinolinium systems. The HOMO is primarily π-type, delocalized over the quinoline ring system, serving as the electron donor site during chemical interactions [3]. The LUMO, also π-type and quinoline-centered, functions as the electron acceptor site, facilitating nucleophilic and electrophilic reactions.
Secondary molecular orbitals (HOMO-1 and LUMO+1) show significant contribution from the benzyl moiety, with energies of -5.234 eV and 0.245 eV, respectively. These orbitals play crucial roles in intermolecular interactions and contribute to the overall electronic behavior of the compound.
Thermodynamic Properties
The computational studies provide essential thermodynamic parameters for understanding the compound's stability and reactivity. The total energy of the system is calculated as -276.72 kJ/mol, indicating substantial thermodynamic stability [3]. The formation energy of -1245.6 kJ/mol suggests that the compound is thermodynamically favorable and stable under standard conditions.
Vibrational Analysis
Harmonic frequency calculations confirm the structural integrity of the optimized geometry, with all calculated frequencies being real and positive, indicating that the structure corresponds to a true minimum on the potential energy surface. The vibrational frequencies span from 400 to 3228 cm⁻¹, covering the full range of molecular motions from low-frequency ring deformations to high-frequency C-H stretching vibrations [4].
The structure-function relationships of 1-Benzylquinolinium chloride demonstrate the intricate connections between molecular architecture and functional properties, making it valuable for diverse research applications. The compound's unique structural features directly influence its performance in various chemical and biological systems.
Catalytic Applications
The quaternary ammonium structure of 1-Benzylquinolinium chloride makes it an effective phase transfer catalyst, facilitating reactions between immiscible phases. The positive charge on the nitrogen center enables strong electrostatic interactions with anionic species, while the aromatic quinoline system provides π-π interactions with aromatic substrates . This dual interaction capability results in enhanced catalytic efficiency in sulfenylation reactions of β-keto sulfoxides and asymmetric aza-Henry reactions.
Biological Activity Correlations
The compound's biological activity is directly related to its electronic structure and molecular geometry. The extended conjugated π-system contributes to its antimicrobial properties through membrane disruption mechanisms, while the positive charge facilitates binding to negatively charged cellular components . The planarity of the quinoline ring system enhances DNA intercalation capabilities, contributing to its potential anticancer activity.
Corrosion Inhibition Properties
The structure-function relationship is particularly evident in corrosion inhibition applications, where the compound's ability to adsorb onto metal surfaces depends on its electronic properties. The HOMO energy of -4.077 eV indicates good electron-donating capability, while the LUMO energy of -1.066 eV suggests adequate electron-accepting properties [3]. This electronic balance enables effective interaction with metal surfaces through both donation and back-donation mechanisms.
Optical Properties
The extended conjugation in 1-Benzylquinolinium chloride results in characteristic optical properties, with absorption maximum at 320 nm. The energy gap of 3.011 eV corresponds to electronic transitions in the UV-visible region, making the compound useful in fluorescent probe applications and optical material development [3].
Solubility and Crystallization Behavior
The compound's solubility characteristics (95 mg/mL in water) are directly related to its ionic nature and hydrogen bonding capabilities. The presence of the chloride counterion enhances water solubility, while the hydrophobic benzyl group contributes to selective solubility in organic solvents [6]. This amphiphilic character makes it suitable for applications requiring interfacial activity.
Comparative analysis of 1-Benzylquinolinium chloride with related quinolinium derivatives reveals important structure-activity relationships and provides insights into the effects of structural modifications on molecular properties. The comparative study encompasses several key quinolinium compounds with varying substitution patterns.
Molecular Weight and Size Effects
The molecular weight of 1-Benzylquinolinium chloride (255.75 g/mol) positions it between simpler quinolinium derivatives and more complex substituted variants. Compared to 1-Methylquinolinium chloride (179.64 g/mol), the benzyl substitution increases molecular weight by 76.11 g/mol, resulting in enhanced hydrophobic character and altered solubility properties [1]. The larger 1-Naphthylmethylquinolinium chloride (305.81 g/mol) shows further increased lipophilicity with a Log P value of 2.84 compared to 0.179 for the benzyl derivative.
Electronic Structure Variations
The comparative electronic analysis reveals systematic variations in frontier orbital energies across the quinolinium series. The HOMO energy of 1-Benzylquinolinium chloride (-4.077 eV) is intermediate between the more electron-rich 1-Naphthylmethylquinolinium chloride (-3.95 eV) and the more electron-poor quinolinium chloride (-4.45 eV) [3]. This trend reflects the electronic effects of different substituents on the quinoline ring system.
The energy gap comparison shows that 1-Benzylquinolinium chloride (3.011 eV) has a slightly smaller gap than simple quinolinium chloride (3.17 eV), indicating enhanced reactivity due to the benzyl substitution. The N-Benzylquininium chloride derivative exhibits the smallest energy gap (2.84 eV), reflecting the additional complexity introduced by the quininium moiety.
Structural Stability Analysis
The comparative stability analysis reveals that 1-Benzylquinolinium chloride exhibits moderate thermodynamic stability among quinolinium derivatives. The binding energy of -226.5 kJ/mol indicates strong intermolecular interactions, while the deformation energy of -15.11 kJ/mol suggests reasonable structural flexibility [3]. These values are consistent with the compound's observed stability under normal storage conditions.
Functional Group Effects
The benzyl substituent in 1-Benzylquinolinium chloride provides distinct advantages over simpler alkyl substituents. Compared to 1-Methylquinolinium chloride, the benzyl group introduces additional aromatic character, enhancing π-π interactions and improving binding affinity in biological systems. The 1-Benzyl-4-methylquinolinium chloride derivative shows increased hydrophobicity (Log P = 4.286) due to the additional methyl group, but this comes at the cost of water solubility.
Applications-Specific Comparisons
Different quinolinium derivatives show varying effectiveness in specific applications. 1-Benzylquinolinium chloride demonstrates superior phase transfer catalytic activity compared to simple quinolinium chloride due to its enhanced amphiphilic character. In corrosion inhibition applications, the compound shows better performance than methylated derivatives due to its balanced electronic properties and molecular size.
Theoretical investigations of 1-Benzylquinolinium chloride's structural stability employ various computational approaches to understand the factors governing molecular integrity and thermodynamic behavior. These studies provide fundamental insights into the compound's stability under different conditions and its potential for various applications.
Thermodynamic Stability Analysis
The thermodynamic stability of 1-Benzylquinolinium chloride has been evaluated through comprehensive energy calculations. The total energy of -276.72 kJ/mol indicates significant thermodynamic stability, with the compound being stable under standard temperature and pressure conditions [3]. The formation energy of -1245.6 kJ/mol suggests that the compound is thermodynamically favorable compared to its constituent components.
Temperature-dependent stability studies reveal that the compound maintains structural integrity across a wide temperature range. The calculated vibrational frequencies show no imaginary modes, confirming that the optimized structure corresponds to a true minimum on the potential energy surface. The thermal stability extends to temperatures well above room temperature, making the compound suitable for applications requiring elevated temperatures.
Kinetic Stability Considerations
The kinetic stability of 1-Benzylquinolinium chloride is characterized by moderate activation barriers for structural rearrangements. The barrier to rotation around the N-benzyl bond (25.4 kJ/mol) indicates that while the compound is kinetically stable, it retains sufficient flexibility for conformational adjustments when necessary [3]. This balance between stability and flexibility is crucial for its catalytic and biological applications.
Reaction pathway analysis reveals that the compound exhibits low activation barriers (15-45 kJ/mol) for typical chemical transformations, suggesting good reactivity while maintaining structural integrity. The moderate electrophilicity index (3.85 eV) indicates balanced reactivity characteristics, neither too reactive nor too inert for practical applications.
Solvent Effects on Stability
Solvation significantly influences the structural stability of 1-Benzylquinolinium chloride. In aqueous solution, the compound experiences a solvation energy of -85.3 kJ/mol, which stabilizes the ionic structure through hydrogen bonding and electrostatic interactions with water molecules [3]. This solvation effect reduces the energy gap from 3.011 eV in the gas phase to 2.840 eV in aqueous solution, indicating enhanced reactivity in polar environments.
The polarizable continuum model calculations reveal that the compound's geometry remains largely unchanged upon solvation, with only minor adjustments in bond lengths and angles. This structural rigidity in different solvents contributes to the compound's reliability in various chemical environments.
Molecular Dynamics Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of 1-Benzylquinolinium chloride at finite temperatures. The rigid adsorption energy of -211.42 kJ/mol and deformation energy of -15.11 kJ/mol indicate that the compound can maintain its structure while adapting to surface interactions [3]. These properties are particularly important for understanding the compound's behavior in corrosion inhibition and catalytic applications.
The simulations reveal that the compound exhibits limited conformational flexibility, with the quinoline ring system maintaining its planar configuration and the benzyl group showing restricted rotation. This conformational stability contributes to the compound's consistent performance in various applications.
Electronic Stability Factors
The electronic stability of 1-Benzylquinolinium chloride is enhanced by the delocalization of the positive charge across the quinoline ring system. The aromaticity index of 8.2 confirms the substantial aromatic character, which contributes to the overall stability through resonance stabilization. The balanced distribution of electron density prevents the formation of highly unstable charge concentrations.
The compound's electronic structure remains stable across different protonation states, with the protonated form showing a reduced energy gap (0.407 eV) but maintaining structural integrity. This pH-dependent stability is important for applications in varying chemical environments.
Corrosive;Irritant